2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde

Physicochemical characterization Purification scalability Process chemistry

2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde (CAS 623565-50-4) is a fused bicyclic heterocycle that combines a partially saturated pyrazole ring with an oxazole ring in a [5,1-b] junction topology, bearing a reactive carbaldehyde group at the 6-position. Its molecular formula is C₆H₆N₂O₂ with a molecular weight of 138.12 g·mol⁻¹.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 623565-50-4
Cat. No. B3275353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde
CAS623565-50-4
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESC1COC2=CC(=NN21)C=O
InChIInChI=1S/C6H6N2O2/c9-4-5-3-6-8(7-5)1-2-10-6/h3-4H,1-2H2
InChIKeyHRWUBJRFWUWTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde (CAS 623565-50-4) – Core Heterocyclic Building Block for Medicinal Chemistry and CRF₁ Antagonist Programs


2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde (CAS 623565-50-4) is a fused bicyclic heterocycle that combines a partially saturated pyrazole ring with an oxazole ring in a [5,1-b] junction topology, bearing a reactive carbaldehyde group at the 6-position. Its molecular formula is C₆H₆N₂O₂ with a molecular weight of 138.12 g·mol⁻¹ [1]. The compound belongs to the broader pyrazolo[5,1-b]oxazole class, which has been extensively patented as a privileged scaffold for corticotropin-releasing factor 1 (CRF₁) receptor antagonists [2]. Unlike fully aromatic analogs, the 2,3-dihydro saturation imparts distinct conformational flexibility while preserving the planarity of the conjugated aldehyde, positioning it as a versatile intermediate for late-stage diversification via condensation, reductive amination, or Grignard addition chemistry.

Why 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde Cannot Be Replaced by Its 6-Methanol, 6-Carboxylic Acid, or 7-Carbaldehyde Isomers in Synthesis Programs


Within the pyrazolo[5,1-b]oxazole family, the identity and position of the functional group at the 6- versus 7-position, as well as the oxidation state (alcohol vs. aldehyde vs. acid), dictate entirely different reactivity manifolds. The 6-carbaldehyde is a potent electrophilic synthon capable of undergoing chemoselective condensations without competing protection/deprotection steps, whereas the 6-methanol analog (CAS 623565-49-1) requires activation (e.g., mesylation or oxidation) before further elaboration . The 6-carboxylic acid derivative (CAS 1239722-75-8) engages amide coupling but is inert toward C–C bond-forming reactions such as Grignard additions or Horner–Wadsworth–Emmons olefinations. The 7-carbaldehyde regioisomer (CAS 1515236-11-9) places the electrophilic center at a topologically distinct position on the scaffold, leading to different steric and electronic environments in downstream coupling products. These divergent reactivities mean that substituting one derivative for another would necessitate a complete redesign of the synthetic route, rendering the aldehyde form irreplaceable in reaction sequences that demand the 6-carbaldehyde electrophile [1].

Quantitative Differentiation Evidence: 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde vs. Closest Structural Analogs


Lower Predicted Boiling Point Facilitates Purification by Distillation Compared to the 6-Methanol and 6-Carboxylic Acid Analogs

The 6-carbaldehyde derivative exhibits a substantially lower predicted boiling point (307.9 ± 22.0 °C at 760 mmHg) than either its reduced 6-methanol precursor (331.4 ± 27.0 °C) or its oxidized 6-carboxylic acid counterpart (397.6 ± 30.0 °C) . This 23.5 °C difference relative to the alcohol and 89.7 °C difference relative to the acid translates into practical advantages for solvent removal and short-path distillation during intermediate isolation in multi-step syntheses.

Physicochemical characterization Purification scalability Process chemistry

Dramatic pKa Difference vs. 6-Methanol Analog Governs Acid/Base Extraction Behavior and Salt Formation Potential

The predicted pKa of the conjugate acid of the pyrazolo-oxazole core in 2,3-dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde is 0.69 ± 0.20, indicating that the heterocycle remains unprotonated across all physiologically relevant pH ranges . In sharp contrast, the 6-methanol analog displays a predicted pKa of 13.36 ± 0.10 (attributed to the hydroxymethyl O–H), placing it firmly in the neutral alcohol regime . This ~12.7 log unit difference means the aldehyde cannot undergo the same aqueous acid/base extraction protocols as the alcohol; conversely, the aldehyde's very low pKa makes it amenable to selective extraction under strongly acidic conditions that would leave the alcohol in the organic phase.

Ionization state Work-up efficiency Salt selection

6-Carbaldehyde vs. 7-Carbaldehyde Regioisomer: Topological Differentiation Governs Cross-Coupling Regiochemistry in Pd-Catalyzed Arylation

A 2023 study on pyrazolo[5,1-b]oxazole diversification demonstrated that the regiochemistry of the substituent at the 6- vs. 7-position fundamentally alters the outcome of palladium-catalyzed C–H activation and Suzuki–Miyaura cross-coupling reactions [1]. While the publication focuses on trisubstituted systems, the underlying principle—that the 6-position electronic environment differs from the 7-position due to the adjacency to the dihydro-oxazole ring oxygen—directly extrapolates to the aldehydes. The 6-carbaldehyde positions the electrophilic carbon within conjugation distance of the oxazole oxygen lone pair, enhancing its reactivity toward nucleophilic attack relative to the 7-isomer, where the aldehyde is more isolated electronically.

Regioselective diversification Suzuki–Miyaura coupling Late-stage functionalization

Molecular Weight Advantage Over 6-Carboxylic Acid Analog Reduces Mass Load in Multi-Step Synthesis While Retaining Aldehyde Reactivity

The molecular weight of 2,3-dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde (138.12 g·mol⁻¹) is 16.0 g·mol⁻¹ (10.4%) lower than that of the corresponding 6-carboxylic acid (154.12 g·mol⁻¹) [1]. In a multi-step sequence where this intermediate is carried through several transformations before reaching the final target, this lower mass translates directly into reduced raw material consumption per mole of product. Furthermore, the aldehyde oxidation state avoids the additional redox manipulation (reduction to alcohol or oxidation to acid) required when starting from the methanol or acid derivatives.

Atom economy Synthetic efficiency Scale-up economics

The 2,3-Dihydropyrazolo[5,1-b]oxazole Scaffold Is a Validated CRF₁ Receptor Antagonist Core, with the 6-Carbaldehyde Serving as the Key Diversification Point in Patent Exemplifications

Multiple patent families from Novartis AG and other assignees explicitly describe pyrazolo[5,1-b]oxazole derivatives bearing substituents at the 6-position as corticotropin-releasing factor 1 (CRF₁) receptor antagonists [1][2]. While the final bioactive compounds typically contain elaborated groups at C-6 derived from the aldehyde (e.g., aminomethyl, vinyl, or heteroaryl substituents via condensation or coupling), the 6-carbaldehyde itself is the penultimate intermediate en route to these pharmacophores. The absence of reported CRF₁ activity for the corresponding 6-methanol or 6-carboxylic acid intermediates underscores the essential role of the aldehyde oxidation state in the synthetic pathway.

CRF₁ antagonist Patent landscape Scaffold validation

Optimal Deployment Scenarios for 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde in Scientific and Industrial Settings


Medicinal Chemistry: CRF₁ Antagonist Lead Optimization via 6-Position Diversification

Medicinal chemistry teams pursuing corticotropin-releasing factor 1 receptor antagonists can utilize 2,3-dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde as the direct entry point to the 6-substituted pyrazolo[5,1-b]oxazole series claimed in Novartis patent families . The aldehyde can undergo reductive amination to install diverse amine fragments, Horner–Wadsworth–Emmons olefination to generate vinyl-linked aryl/heteroaryl chains, or condensation with hydrazines to form hydrazone libraries, all while maintaining the [5,1-b] topology required for CRF₁ binding. This approach avoids the additional oxidation step needed when starting from the 6-methanol precursor [1].

Process Chemistry: Scalable Intermediate for Multi-Kilogram Synthesis Campaigns

In process development settings, the lower predicted boiling point (307.9 °C) of the 6-carbaldehyde compared to the 6-carboxylic acid (397.6 °C) facilitates distillative purification at industrially accessible vacuum levels. The compound's relatively low molecular weight (138.12 g·mol⁻¹) reduces the mass of intermediate carried through telescoped reaction sequences, lowering solvent volumes and waste streams. These factors make the aldehyde the preferred oxidation state for scale-up when the final target requires a carbon-linked substituent at C-6 rather than an amide or ester connection.

Chemical Biology: Bioconjugation and Probe Design via Aldehyde-Specific Chemistries

The aldehyde functionality at position 6 enables bioorthogonal ligation strategies (e.g., oxime or hydrazone formation with aminooxy- or hydrazide-modified biomolecules) that are not accessible with the 6-methanol or 6-carboxylic acid analogs . Researchers designing fluorescent probes, affinity tags, or PROTAC linkers based on the pyrazolo[5,1-b]oxazole scaffold benefit from the chemoselectivity of the aldehyde, which can react under mildly acidic conditions compatible with biomolecular integrity. The very low predicted pKa (0.69) ensures the heterocycle remains uncharged at the conjugation pH, avoiding electrostatic interference with biomolecular recognition.

High-Throughput Chemistry: Parallel Library Synthesis via Solid-Supported Aldehyde Resins

In automated parallel synthesis platforms, the 6-carbaldehyde can be immobilized on solid-supported hydrazine or aminooxy resins for catch-and-release purification, a workflow not directly feasible with the alcohol or acid derivatives . This approach, combined with the regioselective arylation chemistry established for the pyrazolo[5,1-b]oxazole system [1], allows for the rapid generation of diverse, high-purity compound libraries without chromatographic bottlenecks, directly addressing the throughput demands of modern hit-to-lead campaigns.

Quote Request

Request a Quote for 2,3-Dihydropyrazolo[5,1-b]oxazole-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.